molecular formula C13H14N2OS2 B5056766 N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

Cat. No. B5056766
M. Wt: 278.4 g/mol
InChI Key: HVPYIGDBJPWPPA-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles have been synthesized with variable substituents as target structures, and evaluated for their biological activities . For example, compounds were converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

While the specific mechanism of action for “N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide” is not available, thiazoles are found in many potent biologically active compounds . For example, Voreloxin, a thiazole-containing compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Safety and Hazards

While specific safety and hazard information for “N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide” is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment, and avoiding skin contact .

Future Directions

Thiazoles have been the subject of much research due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and structure–activity relationship of bioactive molecules , and the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-12(15-13-14-6-7-17-13)11-8-9-4-2-1-3-5-10(9)18-11/h6-8H,1-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPYIGDBJPWPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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